Home > Products > Screening Compounds P95004 > disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate
disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate -

disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate

Catalog Number: EVT-13527034
CAS Number:
Molecular Formula: C10H11N4Na2O8P
Molecular Weight: 392.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate, commonly known as disodium inosinate, is a sodium salt derived from inosinic acid. It is widely recognized for its role as a flavor enhancer in the food industry, particularly in conjunction with monosodium glutamate to enhance umami flavors. This compound is classified under nucleotides and is primarily utilized in processed foods to improve taste and reduce the need for salt.

Source

Disodium inosinate can be sourced from various natural and synthetic processes. It is often derived from animal tissues, particularly fish and meat, but can also be produced through bacterial fermentation of sugars. The compound is commercially available in crystalline form and is characterized by its white to colorless appearance .

Classification

Disodium inosinate falls under several chemical classifications:

  • Aliphatic Heterocycles
  • Aromatic Heterocycles
  • Nucleotides
  • Flavor Enhancers

It is commonly listed as E631 in food additive regulations, indicating its use as a flavor enhancer in food products .

Synthesis Analysis

Methods

The synthesis of disodium inosinate typically involves the following methods:

  1. Extraction from Natural Sources: This method involves isolating the compound from animal tissues, particularly from meat and fish, where it naturally occurs.
  2. Fermentation Process: Bacterial fermentation of carbohydrates can yield disodium inosinate. Specific strains of bacteria are utilized to convert sugars into nucleotides.
  3. Chemical Synthesis: Chemical methods may also be employed to synthesize disodium inosinate through the phosphorylation of inosine or related compounds.

Technical Details

The most common commercial synthesis involves the enzymatic conversion of ribonucleic acid derivatives into inosinic acid, followed by neutralization with sodium hydroxide to form the disodium salt. This process ensures high purity and quality of the final product .

Molecular Structure Analysis

Structure

Disodium inosinate has a complex molecular structure characterized by its nucleotide base and phosphate group. The structural formula is represented as:

C10H11N4Na2O8P\text{C}_{10}\text{H}_{11}\text{N}_{4}\text{Na}_{2}\text{O}_{8}\text{P}

The IUPAC name for this compound is:

 2R 3S 4R 5R 3 4 dihydroxy 5 6 oxo 3H purin 9 yl oxolan 2 yl methyl dihydrogen phosphate\text{ 2R 3S 4R 5R 3 4 dihydroxy 5 6 oxo 3H purin 9 yl oxolan 2 yl methyl dihydrogen phosphate}

Data

Key molecular data include:

  • Molecular Weight: 392.17 g/mol
  • CAS Number: 352195-40-5
  • InChI Key: AANLCWYVVNBGEE-IDIVVRGQSA-L
  • SMILES Notation: [Na+].[Na+].O[C@@H]1C@@HOC@HN1C=NC2=C1NC=NC2=O .
Chemical Reactions Analysis

Reactions

Disodium inosinate participates in various biochemical reactions, primarily involving nucleotide metabolism. Key reactions include:

  1. Hydrolysis: Disodium inosinate can undergo hydrolysis to yield inosinic acid and inorganic phosphates.
  2. Phosphorylation: It can act as a substrate for kinases that add phosphate groups to other molecules, participating in energy transfer processes within cells.
  3. Interaction with Amino Acids: Disodium inosinate enhances the flavor profile of foods by interacting with amino acids and other flavor compounds to produce a synergistic umami effect .

Technical Details

The stability of disodium inosinate under varying pH levels allows it to maintain its flavor-enhancing properties during food processing and cooking.

Mechanism of Action

Process

The mechanism by which disodium inosinate enhances flavor involves several steps:

  1. Umami Activation: Disodium inosinate activates specific taste receptors on the tongue that are responsible for detecting umami flavors.
  2. Synergistic Effect with Glutamate: When used in combination with monosodium glutamate, disodium inosinate significantly amplifies the perception of savory flavors due to their complementary action on taste receptors.
  3. Reduction of Sodium Content: By enhancing flavor without additional salt, it allows food manufacturers to reduce sodium levels while maintaining palatability .

Data

Research indicates that the combination of disodium inosinate and monosodium glutamate can enhance flavor intensity by up to 50%, making it a valuable ingredient in culinary applications .

Physical and Chemical Properties Analysis

Physical Properties

Disodium inosinate typically appears as a white crystalline powder. Its physical properties include:

  • Melting Point: Approximately 200 °C
  • Solubility: Soluble in water; less soluble in alcohols.

Chemical Properties

Chemical properties include:

Relevant analyses indicate that disodium inosinate retains its functional properties when stored properly at low temperatures .

Applications

Disodium inosinate is widely used in various scientific and industrial applications:

  1. Food Industry: Primarily used as a flavor enhancer in snacks, soups, sauces, and processed meats.
  2. Biotechnology: Utilized in cell culture media to promote cell growth due to its role as a nucleotide source.
  3. Pharmaceuticals: Investigated for potential applications in drug formulation due to its biochemical properties.
  4. Research Applications: Employed in studies investigating taste perception and receptor interactions.

Properties

Product Name

disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate

IUPAC Name

disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate

Molecular Formula

C10H11N4Na2O8P

Molecular Weight

392.17 g/mol

InChI

InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2

InChI Key

AANLCWYVVNBGEE-UHFFFAOYSA-L

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

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